5-Fluoro-4-hydroxypyrimidine
Overview
Description
5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative that has been studied for its potential applications in medicinal chemistry, particularly as a building block for antitumor and antiviral agents. The presence of the fluorine atom at the 5-position and the hydroxy group at the 4-position is significant for the biological activity of these compounds.
Synthesis Analysis
The synthesis of fluoropyrimidines can involve various strategies, including the Suzuki cross-coupling and nucleophilic aromatic substitution reactions. For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been achieved starting from commercially available 5-bromopyrimidine, indicating the versatility of halogenated precursors in constructing fluoropyrimidine scaffolds . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for kinase inhibitors, has been described, showcasing the utility of 5-fluoropyrimidines in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of fluoropyrimidines can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, providing insights into the three-dimensional arrangement of atoms and potential interactions that could be relevant for biological activity .
Chemical Reactions Analysis
Fluoropyrimidines can undergo various chemical reactions, including tautomerism and reactions with nucleophiles. The reaction of 5-fluorocytosine with hydroxylamine has been studied, revealing insights into the reaction kinetics and mechanism, which could be relevant for understanding the reactivity of fluoropyrimidines under physiological conditions . Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine has been investigated, showing the conditions that stabilize the zwitterionic tautomer, which is important for understanding the chemical behavior of these compounds in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoropyrimidines, such as solubility, acidity, and reactivity, are influenced by their molecular structure. For instance, the hydrogen atom in position 6 of certain 5-fluoropyrimidines can be readily replaced by deuterium under base-catalyzed conditions, indicating the influence of the fluorine atom on the acidity of the adjacent hydrogen . The structural variety of 5-fluoroarene-2-aminopyrimidine coordination polymers has been explored, providing a progress report on the assembly and optical properties of these materials, which could be relevant for their potential applications in materials science .
Scientific Research Applications
Tautomerism and Solvation
5-Fluoro-4-hydroxypyrimidine demonstrates interesting behavior in solution, existing as two oxo tautomers. The zwitterionic structure of 4-hydroxypyrimidines, which includes 5-fluoro-4-hydroxypyrimidine, is stabilized in solvents capable of specific solvation via hydrogen bonding (Kheifets et al., 2006).
Fluorescence Spectroscopy
The fluorescence spectra of 5-fluorouracil (FU) tautomers, including 5-fluoro-4-hydroxypyrimidine, have been recorded and identified in aqueous solutions. The fluorescence quantum yields of these tautomers were estimated, offering insights into their spectral properties (Ostakhov et al., 2019).
Antiviral Applications
5-Fluoro-4-hydroxypyrimidine derivatives have been studied for their antiviral properties. Notably, 2',3'-dideoxy-3'-thiacytidine and its 5-fluoro derivative showed potent anti-HBV (Hepatitis B Virus) activity, suggesting their potential in treating HBV infections (Doong et al., 1991).
Photosensitizer in Eye Tumor Treatment
Hydroxypyrimidine 5-fluorouracil, a derivative of 5-fluoro-4-hydroxypyrimidine, has been investigated as a photosensitizer for eye tumor treatment. The study focused on the effects of UV irradiation on this compound and observed enhanced fluorescence excitation in UV, indicating its potential application in medical treatments (Pascu et al., 2004).
Synthesis and Antiviral Screening
The synthesis of 5-chloro-5-fluoro-6-alkoxypyrimidines, derived from 5-fluorouracil and 1,3-dimethyl-5-fluorouracil, demonstrated high antiviral activity against various viruses, showcasing the potential of these derivatives in antiviral research (Chernikova et al., 2019).
Electrochemical Treatment in Anticancer Drugs Wastewater
A study employed a novel tubular porous electrode electrocatalytic reactor for the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine. This research is crucial for understanding the environmental impact and treatment of waste products from anticancer drug production (Zhang et al., 2016).
Novel Kinase Inhibitors Synthesis
A study focused on the synthesis of 2,4-disubstituted-5-fluoropyrimidines, indicating their potential as kinase inhibitors. This research is part of the ongoing effort to discover new anticancer agents (Wada et al., 2012).
Safety And Hazards
This compound is associated with several hazard statements including H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation Category 2), H312 (Acute Toxicity (Dermal) Category 4), H332 (Acute Toxicity (Inhalation) Category 4), H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3), and H302 (Acute Toxicity (Oral) Category 4) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
5-Fluoro-4-hydroxypyrimidine is an important intermediate for synthesizing a broad-spectrum antifungal drug voriconazole . A new concise and efficient method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine, an intermediate of voriconazole, has been proposed . This method is safe, environment-friendly, concise, and efficient . The developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .
properties
IUPAC Name |
5-fluoro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAHQCCWEKHGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217403 | |
Record name | Fluoxydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-hydroxypyrimidine | |
CAS RN |
671-35-2 | |
Record name | 5-Fluoro-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxydine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoxydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOXYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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